molecular formula C15H14F3N B8350625 2,6-Dimethyl-4'-(trifluoromethyl)biphenyl-4-amine

2,6-Dimethyl-4'-(trifluoromethyl)biphenyl-4-amine

Cat. No.: B8350625
M. Wt: 265.27 g/mol
InChI Key: XHYVDLXXTZWANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4'-(trifluoromethyl)biphenyl-4-amine is a useful research compound. Its molecular formula is C15H14F3N and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

3,5-dimethyl-4-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C15H14F3N/c1-9-7-13(19)8-10(2)14(9)11-3-5-12(6-4-11)15(16,17)18/h3-8H,19H2,1-2H3

InChI Key

XHYVDLXXTZWANG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dimethyl-4-nitro-4′-trifluoromethyl-biphenyl (0.68 g) in ethanol (20 mL) is added 10% palladium on carbon (0.02 g). The reaction is charged to 30 psi under a hydrogen atmosphere and allowed to stir for 4 h. The mixture is then filtered through a pad of Celite®. The solution is concentrated and purified by reverse phase HPLC using 0.1% TFA in water and acetonitrile to afford 0.63 g of the titled compound. 1H-NMR.
Name
2,6-dimethyl-4-nitro-4′-trifluoromethyl-biphenyl
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dimethyl-4-nitro-4′-(trifluoromethyl)biphenyl (600 mg, 2.03 mmol) in ethanol (20 mL) was added 10 wt % palladium on carbon (18 mg). The reaction was pressurized to 50 psi hydrogen and stirred at room temperature overnight. The reaction was filtered onto Celite and concentrated. Purification by column chromatography gave 2,6-dimethyl-4′-(trifluoromethyl)biphenyl-4-amine (480 mg, 89%) as a light yellow solid. 1H NMR (400 MHz, CDCl3, δ): 7.65 (d, 2H), 7.27 (s, 1H), 7.25 (s, 1H), 6.48 (s, 2H), 3.80 (s, 2H), 1.94 (s, 6H). MS (M+1): 266.1.
Name
2,6-dimethyl-4-nitro-4′-(trifluoromethyl)biphenyl
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.